Chloroquine N-oxide

Description

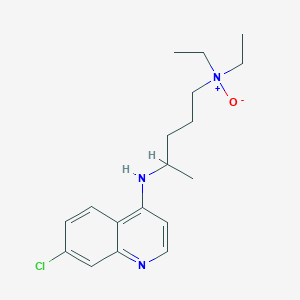

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVLZIVCPLRCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315781 | |

| Record name | Chloroquine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68121-48-2 | |

| Record name | Chloroquine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68121-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroquine N-oxide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Chloroquine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a primary oxidative metabolite and a significant degradation product of the renowned antimalarial drug, chloroquine.[1][2] Its formation, primarily at the tertiary amine nitrogen of the side chain, alters the physicochemical and pharmacological properties of the parent compound.[1][3] This modification, which enhances hydrophilicity, has implications for chloroquine's metabolic pathway, pharmacokinetic profile, and potential for novel drug development.[3][4] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Synthesis of this compound

The principal method for synthesizing this compound is through the controlled oxidation of chloroquine.[1][4] This process can be achieved using various oxidizing agents, with hydrogen peroxide being a commonly cited reagent.[4]

Experimental Protocol: Oxidation of Chloroquine

This protocol describes a general procedure for the synthesis of this compound via the oxidation of chloroquine.

Materials:

-

Chloroquine (CQ)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve Chloroquine in methanol in a round bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (30%) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, quench the excess hydrogen peroxide by the slow addition of a saturated sodium bisulfite solution until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane (DCM) to the residue and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary, although some methods aim for a purification-free work-up.[1]

Characterization of this compound

The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic and spectrometric techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | [4] |

| CAS Number | 68121-48-2 | [4] |

| Molecular Formula | C₁₈H₂₆ClN₃O | [3][4] |

| Molecular Weight | 335.88 g/mol | [3][4] |

| Appearance | Off-white hygroscopic solid | [4] |

| Solubility | Enhanced solubility in polar solvents compared to chloroquine.[3] pH-dependent solubility in aqueous media.[4] | [3][4] |

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound.

| Ion | m/z (Daltons) | Description | Reference |

| [M+H]⁺ | 335.88 / 336 | Molecular ion | [2][4] |

| [M+H-O]⁺ | 316.16 | Loss of the oxygen atom from the N-oxide | [4] |

| [C₁₅H₂₀ClN₂]⁺ | 301.13 | Cleavage of the N-O bond | [4] |

| [C₈H₇N]⁺ | 129.06 | Fragmentation of the quinoline ring | [4] |

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS).

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-500 Da) to observe the parent ion and its characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The N-oxidation of the tertiary amine in the side chain leads to characteristic shifts in the NMR spectrum compared to the parent chloroquine molecule.

| Nucleus | Chloroquine (δ, ppm) | This compound (δ, ppm) | Δδ (ppm) | Reference |

| C2 | 153.2 | 149.5 | -3.7 | [4] |

| C4 | 128.5 | 125.1 | -3.4 | [4] |

| C8 | 126.8 | 123.9 | -2.9 | [4] |

| C10 | 137.0 | 134.2 | -2.8 | [4] |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in an NMR tube.

-

Experiments:

-

¹H NMR: To determine the proton environments and their couplings.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structure.

-

Other Spectroscopic Techniques

-

UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule. The UV spectrum of this compound can be compared to that of chloroquine to observe any shifts in absorption maxima.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. The N-O stretching vibration is a key feature to look for in the IR spectrum of this compound.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Metabolic Pathway of Chloroquine

Caption: Major metabolic pathways of Chloroquine.

Applications and Future Directions

This compound serves as a crucial reference standard in metabolic studies of chloroquine.[4] Its distinct properties may offer avenues for developing new therapeutic agents with potentially improved efficacy or reduced side effects.[4] Further research into the biological activity of this compound, particularly its antimalarial and potential antiviral properties, is warranted.[3] Understanding its interaction with biological targets through molecular dynamics simulations and other computational methods can provide valuable insights for future drug design.[4]

References

- 1. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Buy this compound | 68121-48-2 [smolecule.com]

Chloroquine N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine N-oxide is a prominent metabolite and a major oxidative degradation product of chloroquine, a cornerstone drug in the treatment and prophylaxis of malaria for decades.[1] As a derivative, it features a 4-aminoquinoline core with an N-oxide functional group on the tertiary amine of the side chain.[1][2] This structural modification imparts distinct physicochemical properties compared to the parent compound, influencing its solubility, stability, and pharmacological profile.[2][3] this compound has garnered significant interest for its own potential biological activities, including antimalarial effects, and serves as a crucial compound for studying the metabolic fate and degradation pathways of chloroquine.[2]

Physicochemical Properties

The introduction of an N-oxide moiety alters the electronic and steric characteristics of the molecule, leading to changes in its physical and chemical properties. This compound is typically an off-white, hygroscopic solid.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₆ClN₃O | [3][4] |

| Molecular Weight | 335.87 g/mol | [4] |

| CAS Number | 68121-48-2 | [2] |

| Appearance | Off-white hygroscopic solid | [3] |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | [5] |

| InChI | InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | [2][5] |

| InChI Key | HPVLZIVCPLRCAH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC--INVALID-LINK--(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | [2] |

Solubility

The N-oxide functional group, being polar, enhances the hydrophilicity of the molecule compared to chloroquine.[3]

-

Organic Solvents: It is soluble in polar organic solvents such as methanol.[3] Its solubility extends to chlorinated solvents like dichloromethane and chloroform, which are often used in its synthesis.[3] In contrast, the parent compound, chloroquine, is reported to be insoluble in alcohol, benzene, chloroform, and ether.[6]

Stability

This compound is susceptible to degradation under certain conditions. It is a known product of oxidative stress on chloroquine.[1] Studies on the forced degradation of chloroquine have shown that it degrades under alkaline hydrolysis and chemical oxidation with hydrogen peroxide.[7] The N-oxide itself can undergo further chemical transformations, including reduction back to the parent amine.[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the oxidation of chloroquine. An established protocol avoids the need for chromatographic purification.[1]

Principle: Oxidation of the tertiary amine nitrogen in the side chain of chloroquine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1]

Materials:

-

Chloroquine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) or Chloroform

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Chloroquine in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 1.2 equivalents) in dichloromethane to the cooled Chloroquine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 5 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Further wash the organic layer with a sodium sulfite solution to remove any remaining peroxides, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can often be precipitated, avoiding the need for column chromatography.[1]

Diagram of Synthesis Workflow

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the identification and quantification of this compound, often in the context of degradation studies of chloroquine.[1]

Principle: Separation of the analyte from a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Example HPLC Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Chloroquine and its N-oxide show significant absorbance (e.g., near 343 nm).

-

Quantification: Based on the peak area of a standard of known concentration.

Biological Activity and Mechanism of Action

This compound exhibits antimalarial activity, and its mechanism of action is believed to be similar to that of chloroquine.[2] The primary target is the detoxification pathway of heme within the malaria parasite.[2]

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[8][9][10] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[8][10] To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystalline pigment called hemozoin (also known as β-hematin).[8][10][11]

Chloroquine and its N-oxide are weak bases that accumulate in the acidic food vacuole of the parasite.[9] Here, they are thought to interfere with the heme polymerization process.[2][10] This inhibition leads to the buildup of toxic free heme, which in turn causes oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[2][11] While the parent drug, chloroquine, is known to inhibit the putative enzyme "heme polymerase," it is also suggested that it may act by capping the growing hemozoin crystal, preventing further polymerization.[12][13] It is presumed that this compound acts through a similar mechanism of inhibiting β-hematin formation.[2]

References

- 1. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy this compound | 68121-48-2 [smolecule.com]

- 4. GSRS [gsrs-dev-public.ncats.io]

- 5. This compound | TRC-C542620-100MG | LGC Standards [lgcstandards.com]

- 6. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 9. m.youtube.com [m.youtube.com]

- 10. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. biorxiv.org [biorxiv.org]

Chloroquine N-oxide: A Technical Deep Dive into its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine N-oxide is a prominent oxidative metabolite and degradation product of the well-established antimalarial drug, chloroquine. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its synthesis and purification, presents available quantitative data, and explores its potential biological activities. This document also visualizes the hypothesized signaling pathways influenced by this compound, drawing inferences from the known mechanisms of its parent drug, chloroquine.

Introduction

Chloroquine has been a cornerstone in the treatment and prophylaxis of malaria for decades. Understanding its metabolic fate and degradation is crucial for comprehending its complete pharmacological and toxicological profile. This compound has been identified as a major product of chloroquine's oxidative degradation.[1] This N-oxide derivative, formed at the tertiary amine nitrogen of the chloroquine side chain, has garnered scientific interest for its potential biological activities and its role as a significant impurity in chloroquine formulations under oxidative stress.[1] This guide aims to consolidate the current knowledge on this compound for researchers in drug development and related fields.

Discovery and History

While chloroquine was discovered in 1934 by Hans Andersag at Bayer, the specific history of the first identification and synthesis of this compound is not well-documented in readily available scientific literature. Its recognition as a significant chemical entity is primarily linked to studies on the degradation and metabolism of chloroquine.

A pivotal study by Doddaga et al. in 2013 systematically identified this compound as the major degradation product when chloroquine was subjected to oxidative stress conditions.[1] This research provided a definitive structural elucidation and a reliable synthetic method, paving the way for further investigation of this compound.[1] It is primarily considered a metabolite and a degradation product of chloroquine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine N-oxide | |

| CAS Number | 68121-48-2 | |

| Molecular Formula | C18H26ClN3O | |

| Molecular Weight | 335.88 g/mol |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound, primarily based on the work of Doddaga et al. (2013).

Synthesis of this compound

Objective: To synthesize this compound by the oxidation of chloroquine.

Materials:

-

Chloroquine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (5% w/v)

-

Sodium sulfite (Na2SO3) solution (5% w/v)

-

Sodium chloride (NaCl) solution (saturated)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve Chloroquine (1 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add m-Chloroperoxybenzoic acid (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer sequentially with 5% sodium sulfite solution, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Characterization of this compound

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

4.2.2. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]+ ion: m/z 336.18.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD).

-

¹H NMR: Expect characteristic shifts for the aromatic protons of the quinoline ring and the aliphatic protons of the side chain, with potential downfield shifts for protons near the N-oxide group.

-

¹³C NMR: Expect characteristic signals for the quinoline and side-chain carbons.

4.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Method: KBr pellet or as a thin film.

-

Expected Bands: Characteristic absorption bands for N-O stretching, in addition to the aromatic and aliphatic C-H stretching and bending vibrations.

Quantitative Data

Quantitative data specifically for this compound is sparse in the literature. The following table summarizes the available cytotoxicity data for its parent compound, chloroquine, to provide a comparative context.

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| Chloroquine | RAW 264.7 | Cytotoxicity | LD50 | 24.77 | [4] |

| Chloroquine | Bone Marrow-Derived Macrophages (BMDM) | Cytotoxicity | LD50 | 24.86 | [4] |

| Hydroxychloroquine | RAW 264.7 | Cytotoxicity | LD50 | 13.28 | [4] |

| Hydroxychloroquine | Bone Marrow-Derived Macrophages (BMDM) | Cytotoxicity | LD50 | 13.98 | [4] |

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, its structural similarity to chloroquine suggests it may share some mechanisms of action. Chloroquine is known to interfere with heme detoxification in the malaria parasite and modulate various cellular processes.[5]

Antimalarial Activity

The primary mechanism of antimalarial action for chloroquine involves its accumulation in the acidic food vacuole of the parasite. There, it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death. It is plausible that this compound also interferes with this process.

Caption: Hypothesized inhibition of hemozoin formation by this compound.

Modulation of Nitric Oxide Synthesis

Studies on chloroquine have shown that it can stimulate nitric oxide (NO) synthesis in endothelial cells.[6] This effect is thought to be mediated by limiting the availability of iron.[6] Chloroquine has also been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophages.[5] Given its structural similarity, this compound may also modulate NO signaling.

Caption: Postulated effect of this compound on nitric oxide synthesis.

JNK/p38 MAPK Signaling Pathway

Hydroxychloroquine, a closely related derivative of chloroquine, has been shown to exert anti-inflammatory effects by inhibiting the activation of JNK and p38 MAPK signaling pathways.[7] This suggests a potential mechanism by which this compound could also modulate inflammatory responses.

Caption: Hypothesized inhibition of the JNK/p38 MAPK pathway by this compound.

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Biological Assays: Determining the IC50 values of this compound against various strains of Plasmodium falciparum and other pathogens.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways directly modulated by this compound.

-

Toxicology Studies: Assessing the cytotoxicity and overall safety profile of this compound in comparison to chloroquine.

Conclusion

This compound is a chemically and biologically significant derivative of chloroquine. While its history is intrinsically linked to the study of its parent compound, its distinct properties merit independent investigation. This guide provides a foundational resource for researchers, consolidating the current understanding of its synthesis, characterization, and potential biological roles. The detailed protocols and hypothesized signaling pathways offer a starting point for further exploration into the pharmacology and therapeutic applications of this intriguing molecule.

References

- 1. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment [frontiersin.org]

- 4. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine inhibits inducible nitric oxide synthase expression in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroquine stimulates nitric oxide synthesis in murine, porcine, and human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxychloroquine suppresses anti-GBM nephritis via inhibition of JNK/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroquine N-oxide: A Technical Guide on a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a cornerstone in the treatment of malaria and certain autoimmune diseases, undergoes extensive metabolism in the body. While the N-dealkylated metabolites, desethylchloroquine and bisdesethylchloroquine, are well-documented, chloroquine N-oxide has emerged as a significant product of oxidative degradation. This technical guide provides a comprehensive overview of this compound, consolidating available data on its formation, synthesis, and characterization. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a structured presentation of quantitative data to facilitate further investigation into the pharmacokinetic and pharmacodynamic profile of this metabolite.

Introduction

Chloroquine is a 4-aminoquinoline drug that has been widely used for its antimalarial and anti-inflammatory properties. Its therapeutic efficacy and toxicological profile are influenced by its metabolic fate. The biotransformation of chloroquine primarily occurs in the liver, mediated by the cytochrome P450 enzyme system, leading to the formation of active metabolites. Among these, this compound has been identified as a major product under conditions of oxidative stress.[1] Understanding the formation and biological activity of this metabolite is crucial for a complete comprehension of chloroquine's pharmacology.

Metabolic Pathway of Chloroquine

The metabolism of chloroquine is complex, involving multiple enzymatic pathways. The primary route of metabolism involves N-dealkylation, resulting in the formation of desethylchloroquine and, subsequently, bisdesethylchloroquine. However, another significant metabolic route is the N-oxidation of the tertiary amine in the side chain, which leads to the formation of this compound.

Metabolism of Chloroquine to its main metabolites.

Quantitative Data

Currently, there is a notable scarcity of published quantitative data on the in vivo and in vitro concentrations and formation kinetics of this compound. While numerous studies have focused on quantifying chloroquine and its N-dealkylated metabolites, specific data for the N-oxide metabolite remains largely unreported in the available scientific literature. The tables below are structured to incorporate such data as it becomes available to the research community.

Table 1: In Vitro Formation of Chloroquine Metabolites

| System | Chloroquine Concentration | Metabolite | Formation Rate (pmol/min/mg protein) | Reference |

| Data Not Available | Data Not Available | This compound | Data Not Available | |

| Human Liver Microsomes | 10 µM | Desethylchloroquine | Data Not Available | |

| Human Liver Microsomes | 10 µM | Bisdesethylchloroquine | Data Not Available |

Table 2: In Vivo Plasma Concentrations of Chloroquine and Metabolites

| Species | Dose | Time Point | Analyte | Concentration (ng/mL) | Reference |

| Data Not Available | Data Not Available | Data Not Available | This compound | Data Not Available | |

| Human | 25 mg/kg | 24 h | Chloroquine | Data Not Available | |

| Human | 25 mg/kg | 24 h | Desethylchloroquine | Data Not Available |

Experimental Protocols

Detailed experimental protocols are essential for the accurate identification, synthesis, and quantification of this compound. The following sections provide methodologies based on available literature.

Synthesis of this compound

A simple and efficient synthetic route for this compound has been developed that does not require chromatographic purification.[1]

Materials:

-

Chloroquine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve chloroquine in dichloromethane.

-

Add m-Chloroperoxybenzoic acid to the solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding sodium sulfite solution.

-

Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by adding diethyl ether to yield this compound as a solid.

Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized using a suite of spectroscopic techniques to confirm its structure.[1]

-

UV Spectroscopy: To determine the electronic absorption properties.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

NMR Spectroscopy (¹H, ¹³C, 2D-HSQC): To elucidate the detailed molecular structure and confirm the site of N-oxidation.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Analytical Method for Quantification

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Parameters (General):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Analytical workflow for this compound.

Signaling Pathways

The influence of chloroquine on various signaling pathways, including nitric oxide synthesis, apoptosis, and autophagy, has been a subject of extensive research.[4][5] However, there is currently no specific information available in the scientific literature regarding the direct effects of this compound on these or any other signaling pathways. Further research is warranted to elucidate the biological activity of this metabolite and to determine if it contributes to the overall pharmacological and toxicological effects of the parent drug.

Conclusion

This compound is a significant metabolite of chloroquine formed under oxidative conditions. This guide has provided the available information on its synthesis and characterization, including detailed experimental protocols. However, there is a clear gap in the literature concerning the quantitative aspects of its formation in biological systems and its specific effects on cellular signaling pathways. The methodologies and structured data tables presented herein are intended to provide a foundation for future research aimed at filling these knowledge gaps. A thorough understanding of the role of this compound is imperative for a comprehensive assessment of the safety and efficacy of chloroquine.

References

- 1. [논문]Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: Identification, synthesis and characterization [scienceon.kisti.re.kr]

- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

A Technical Guide to In Vitro Studies of Chloroquine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Chloroquine N-oxide (CQN), a primary metabolite and oxidative degradation product of the well-known antimalarial drug, Chloroquine (CQ). While research suggests CQN possesses biological activity with a potentially improved safety profile over its parent compound, publicly available quantitative in vitro data remains limited. This document summarizes the existing knowledge on the synthesis and characterization of CQN and furnishes detailed, standardized protocols for its future in vitro assessment. For comparative purposes, extensive quantitative data on Chloroquine is provided to serve as a benchmark for forthcoming studies.

Synthesis and Characterization of this compound

This compound is formed through the oxidation of the tertiary amine nitrogen in the side chain of Chloroquine. Its identity as a major degradation product has been confirmed through various spectroscopic methods following oxidative stress conditions.

Synthesis Method

An efficient synthesis of this compound can be achieved using m-Chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a suitable solvent like dichloromethane. A subsequent non-chromatographic work-up procedure allows for the isolation of the pure product.

Characterization Data

The structural elucidation of this compound has been performed using multiple spectroscopic techniques. Based on these analyses, it is confirmed that the N-oxidation occurs at the tertiary amine nitrogen of the diethylamino group rather than the quinoline ring nitrogen.

Table 1: Spectroscopic and Mass Spectrometry Data for this compound

| Technique | Observed Characteristics |

|---|---|

| ¹H NMR | Chemical shifts consistent with the N-oxide structure at the tertiary amine. |

| ¹³C NMR | Downfield shifts observed for carbons adjacent to the N-oxide group. |

| Mass Spec (ESI-MS) | Molecular Ion: m/z 336.1 [M+H]⁺ (for C₁₈H₂₆ClN₃O). |

| Key Fragments | Loss of oxygen atom from the molecular ion. |

| FT-IR | Characteristic peaks corresponding to the N-oxide functional group. |

| UV Spectroscopy | UV absorption profile confirms the integrity of the quinoline chromophore. |

Caption: Workflow for this compound Synthesis.

Metabolic Pathway and Mechanism of Action

Chloroquine is metabolized in the liver, where one of the key reactions is the formation of this compound. Understanding this pathway is crucial for interpreting its pharmacokinetics and biological activity.

Caption: Metabolic Pathway and Putative Mechanism.

The primary antimalarial mechanism of Chloroquine involves its accumulation in the acidic food vacuole of the parasite. There, it interferes with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting its biocrystallization into hemozoin. This leads to a buildup of toxic heme, causing parasite death. While this compound is presumed to have antimalarial activity, it is hypothesized that its mechanism may differ, potentially offering an advantage against CQ-resistant parasite strains.[1] This remains a critical area for future investigation.

Quantitative In Vitro Biological Data

To date, specific IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for this compound are not widely reported in peer-reviewed literature. The following tables provide established data for the parent compound, Chloroquine, to serve as a crucial reference for future studies on CQN.

Table 2: In Vitro Antimalarial Activity of Chloroquine against P. falciparum

| Parameter | Isolate/Condition | Geometric Mean IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| IC₅₀ | Isolates from patients with adequate clinical response | 63.3 | |

| IC₅₀ | Isolates from patients with late treatment failure | 173 |

| IC₅₀ | Isolates from patients with early treatment failure | 302 | |

Table 3: In Vitro Cytotoxicity (CC₅₀) of Chloroquine in Various Cell Lines

| Cell Line | Assay Duration | CC₅₀ (µM) | Reference |

|---|---|---|---|

| H9C2 (Rat Cardiomyoblast) | 72 h | 17.1 | [2] |

| HEK293 (Human Embryonic Kidney) | 72 h | 9.88 | [2] |

| IEC-6 (Rat Intestinal Epithelial) | 72 h | 17.38 | [2] |

| ARPE-19 (Human Retinal Pigment Epithelial) | 72 h | 49.24 | [2] |

| Vero (Monkey Kidney Epithelial) | 72 h | 92.35 | [2] |

| TOV-21G (Human Ovarian Adenocarcinoma) | Not Specified | 174.03 ± 37.55 | [3] |

| HepG2 (Human Liver Carcinoma) | Not Specified | > 125 | [4] |

| HaCaT (Human Keratinocyte) | 48 h after 24h treatment | ~50-60 |[5] |

Detailed Experimental Protocols

The following section details standardized protocols that can be readily adapted for the in vitro evaluation of this compound.

Protocol: In Vitro Antimalarial Susceptibility Assay

This protocol is based on the widely used SYBR Green I fluorescence-based assay to determine the IC₅₀ value of a compound against Plasmodium falciparum.

Materials:

-

P. falciparum culture (chloroquine-sensitive and resistant strains)

-

Complete RPMI 1640 medium

-

Human erythrocytes (O+)

-

96-well microplates

-

Test compound (this compound) and control drugs (e.g., Chloroquine)

-

SYBR Green I lysis buffer

Procedure:

-

Compound Preparation : Prepare serial dilutions of this compound in the complete medium.

-

Parasite Culture : Synchronize parasite cultures to the ring stage.

-

Assay Plate Setup : Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.

-

Drug Addition : Add 100 µL of the diluted compound to the wells. Include positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

-

Incubation : Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining : Freeze the plate to lyse the erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark for 1-3 hours.

-

Data Acquisition : Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Analysis : Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

Caption: Antimalarial IC₅₀ Determination Workflow.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the CC₅₀ value of a compound on a mammalian cell line.[1][3]

Materials:

-

Selected mammalian cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle controls.

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours until formazan crystals form.

-

Solubilization : Carefully remove the MTT-containing medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ value by plotting percent viability against the log of the drug concentration.

Conclusion and Future Directions

This compound is a well-characterized metabolite of Chloroquine with recognized, yet poorly quantified, biological activity. This guide provides the foundational knowledge for its synthesis and characterization, alongside a framework for its systematic in vitro evaluation. The provided protocols for antimalarial and cytotoxicity testing, coupled with the benchmark data from the parent compound Chloroquine, are intended to facilitate and standardize future research.

Key future work should focus on:

-

Quantitative Screening : Determining the IC₅₀ values of CQN against a panel of chloroquine-sensitive and resistant P. falciparum strains.

-

Cytotoxicity Profiling : Establishing the CC₅₀ values across a diverse range of mammalian cell lines to confirm its safety profile.

-

Mechanism of Action Studies : Investigating whether CQN's antimalarial mechanism differs from that of Chloroquine, which could have significant implications for overcoming drug resistance.

-

Broader Applications : Exploring its in vitro efficacy against other pathogens like Leishmania and its potential role in other disease models.

Generating this critical in vitro data is the essential next step in determining the therapeutic potential of this compound.

References

- 1. scielo.br [scielo.br]

- 2. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]

The Pharmacokinetics and Metabolism of Chloroquine N-oxide: A Technical Overview for Drug Development Professionals

Disclaimer: Direct and extensive research on the pharmacokinetics and metabolism of Chloroquine N-oxide is limited in publicly available literature. This guide synthesizes the existing information, draws logical extrapolations from the metabolism of the parent compound, chloroquine, and general principles of N-oxide biotransformation, and outlines methodologies for future investigation.

Introduction

Chloroquine (CQ), a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades. While the pharmacokinetics of chloroquine and its primary active metabolite, desethylchloroquine, are well-documented, the metabolic fate of other derivatives, such as this compound, remains less understood. This compound has been identified as a major oxidative degradation product of chloroquine under stress conditions and has been noted as a minor metabolite in humans.[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of all metabolites is crucial for a complete safety and efficacy profile of any drug. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound's pharmacokinetics and metabolism and proposes experimental approaches for its further study.

Physicochemical Properties and Synthesis

This compound is formed by the oxidation of the tertiary amine nitrogen in the side chain of the chloroquine molecule.[1] Its structure has been confirmed through various spectroscopic methods, including UV, FT-IR, 1H NMR, 13C NMR, 2D NMR (HSQC), and mass spectrometry.[1] An efficient synthetic route for this compound has been developed, which notably does not require chromatographic purification, facilitating its availability for research purposes.[1]

Pharmacokinetics of this compound: A Postulated Profile

Due to the absence of direct studies on the pharmacokinetics of this compound, the following sections present a hypothetical profile based on the known behavior of chloroquine and general principles of drug metabolism.

Absorption

The absorption characteristics of this compound are currently unknown. If formed as a metabolite in vivo, its initial "absorption" would be its formation in metabolic tissues, primarily the liver. If administered exogenously, its absorption would depend on its physicochemical properties, such as polarity and pKa, which are likely to differ from chloroquine due to the presence of the N-oxide group.

Distribution

Chloroquine is known for its extensive tissue distribution, with a high volume of distribution. It is plausible that this compound, being more polar than its parent compound, may have a more limited volume of distribution and may not accumulate in tissues to the same extent as chloroquine.

Metabolism

The metabolic pathways of this compound have not been elucidated. It is possible that it undergoes further biotransformation or is excreted unchanged. Potential metabolic reactions could include reduction back to chloroquine, or further oxidation or conjugation reactions.

Excretion

As a more polar compound, this compound is likely to be primarily excreted via the kidneys. The extent of renal clearance and potential for tubular secretion or reabsorption are yet to be determined.

Quantitative Data

As there is no publicly available quantitative data on the pharmacokinetics of this compound, the following tables are presented as templates for future research.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Humans

| Parameter | Symbol | Value | Units |

| Peak Plasma Concentration | Cmax | Data Not Available | ng/mL |

| Time to Peak Concentration | Tmax | Data Not Available | hours |

| Area Under the Curve | AUC(0-inf) | Data Not Available | ng·h/mL |

| Volume of Distribution | Vd | Data Not Available | L/kg |

| Clearance | CL | Data Not Available | L/h/kg |

| Elimination Half-life | t1/2 | Data Not Available | hours |

Table 2: Hypothetical In Vitro Metabolic Stability of this compound

| System | Species | Intrinsic Clearance (CLint) | Half-life (t1/2) |

| Liver Microsomes | Human | Data Not Available | minutes |

| Liver Microsomes | Rat | Data Not Available | minutes |

| Hepatocytes | Human | Data Not Available | minutes |

| Hepatocytes | Rat | Data Not Available | minutes |

Experimental Protocols for Future Studies

To address the current knowledge gap, the following experimental protocols are proposed.

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the metabolites of this compound.

Methodology:

-

Incubation: Incubate this compound (at various concentrations) with human and rat liver microsomes in the presence of NADPH.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of its metabolism.

-

Metabolite Identification: Analyze the incubation mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential metabolites.

-

Reaction Phenotyping: Utilize a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the specific CYPs involved in its metabolism.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

Methodology:

-

Animal Model: Administer a single intravenous (IV) and oral (PO) dose of this compound to male and female Sprague-Dawley rats.

-

Sample Collection: Collect blood samples at predetermined time points.

-

Bioanalysis: Quantify the concentrations of this compound and any identified major metabolites in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, CL, t1/2) using non-compartmental analysis.

Analytical Method Development

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices.

Methodology:

-

Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

The following diagrams illustrate the postulated metabolic pathway of chloroquine and a proposed experimental workflow for the investigation of this compound.

Caption: Postulated metabolic pathways of Chloroquine.

Caption: Proposed workflow for pharmacokinetic and metabolism studies of this compound.

Conclusion

The pharmacokinetics and metabolism of this compound represent a significant knowledge gap in the comprehensive understanding of chloroquine's disposition. While it is identified as a degradation product and a minor metabolite, its own ADME properties have not been characterized. The experimental approaches outlined in this guide provide a roadmap for future research that will be critical in fully assessing the safety and efficacy profile of chloroquine. For drug development professionals, a thorough investigation of all metabolites, including N-oxides, is an essential component of preclinical and clinical development programs.

References

- 1. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Chloroquine N-oxide in Hemozoin Formation: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – While the antimalarial drug chloroquine has been extensively studied for its role in inhibiting hemozoin formation, a critical detoxification process for the malaria parasite, the specific contribution of its major oxidative metabolite, Chloroquine N-oxide, remains largely uncharacterized in publicly available research. This technical guide consolidates the current understanding of chloroquine's mechanism of action and explores the limited yet intriguing data on its N-oxide metabolite, highlighting a significant gap in the literature for researchers, scientists, and drug development professionals.

Introduction: The Hemozoin Pathway as an Antimalarial Target

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite rapidly polymerizes this heme into an inert, crystalline pigment called hemozoin. The inhibition of this detoxification pathway is a key mechanism of action for many antimalarial drugs, including the 4-aminoquinolines like chloroquine. By preventing hemozoin formation, these drugs lead to an accumulation of toxic heme, which is believed to induce oxidative stress and damage parasite membranes, ultimately leading to its demise.[1][2]

Chloroquine's Interaction with Heme and Hemozoin

The prevailing hypothesis for chloroquine's action is its accumulation in the parasite's acidic food vacuole.[3] Once protonated, it is trapped and can then interfere with hemozoin crystallization. It is believed that chloroquine binds to heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal.[4] This interaction disrupts the detoxification process, leading to the lethal buildup of free heme.[1]

This compound: The Understudied Metabolite

Chloroquine is metabolized in the human body, primarily by the liver, into several by-products, including desethylchloroquine, bisdesethylchloroquine, and this compound. While the antimalarial activities of the desethylated metabolites have been investigated, this compound's specific role in hemozoin inhibition is not well-documented in peer-reviewed literature.

General toxicological and pharmacological profiles suggest that this compound is a significant degradation product of chloroquine.[1] Some commercial suppliers of chemical reagents note that this compound exhibits antimalarial activity and that its mechanism of action is believed to involve interference with the heme detoxification process. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for hemozoin formation, are not provided in the available scientific literature.

Quantitative Data on Chloroquine and its Major Metabolites (Excluding N-oxide)

While specific data for this compound is lacking, studies have quantified the in vitro antimalarial activity of chloroquine and its other major metabolites against different strains of P. falciparum. This data provides a comparative context for the potential efficacy of its metabolites.

| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |

| Chloroquine | Camp (Chloroquine-sensitive) | Data not specified in snippet | [5] |

| Desethylchloroquine (DEC) | Camp (Chloroquine-sensitive) | Nearly equivalent to Chloroquine | [5] |

| Bis-desethylchloroquine (bis-DEC) | Camp (Chloroquine-sensitive) | More than twice that of Chloroquine | [5] |

| Chloroquine | Vietnam Smith (Chloroquine-resistant) | Data not specified in snippet | [5] |

| Desethylchloroquine (DEC) | Vietnam Smith (Chloroquine-resistant) | Three-fold loss of activity compared to sensitive strain | [5] |

| Bis-desethylchloroquine (bis-DEC) | Vietnam Smith (Chloroquine-resistant) | No activity at concentrations up to 340 ng/mL | [5] |

Table 1: In Vitro Antimalarial Activity of Chloroquine and its Desethylated Metabolites. [5]

Experimental Protocols: A General Approach to Hemozoin Inhibition Assays

Due to the absence of specific studies on this compound, a detailed experimental protocol for its use in hemozoin inhibition assays cannot be provided. However, a general methodology for assessing hemozoin inhibition by antimalarial compounds is outlined below. This protocol is based on commonly used spectrophotometric methods.

Heme Polymerization Inhibition Assay (HPIA)

This assay measures the ability of a compound to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8-5.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate shaker

-

Microplate reader

Procedure:

-

A solution of hemin chloride is prepared in a suitable solvent.

-

The test compound is serially diluted in the assay buffer in a 96-well plate.

-

The hemin solution is added to each well containing the test compound.

-

The plate is incubated at a controlled temperature with gentle shaking to induce β-hematin formation.

-

After incubation, the plate is centrifuged to pellet the β-hematin crystals.

-

The supernatant containing unreacted heme is removed.

-

The β-hematin pellet is washed and then dissolved in a solution that depolymerizes it back to monomeric heme (e.g., NaOH).

-

The absorbance of the dissolved heme is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of control wells (with no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizing the Hemozoin Inhibition Pathway

The following diagrams illustrate the general mechanism of hemozoin formation and its inhibition by chloroquine, which provides a hypothetical framework for the potential action of this compound.

Figure 1. Simplified workflow of heme detoxification into hemozoin within the malaria parasite.

References

- 1. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chloroquine N-oxide: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine N-oxide is a derivative and a significant oxidative degradation product of the well-known antimalarial drug, Chloroquine.[1][2][3] Structurally, it features a 4-aminoquinoline core with an N-oxide functional group, a modification that enhances its solubility in polar solvents compared to its parent compound.[1][3] While research on this compound is less extensive than on Chloroquine, it is recognized for its potential as an antimalarial and antiviral agent, and as a compound for studying the metabolic pathways of Chloroquine.[1][4] One report suggests it possesses anticancer properties and can induce apoptosis.[5]

Given the limited specific data on the use of this compound in cell culture, this document provides a comprehensive guide based on the well-established activities of its parent compound, Chloroquine. The protocols and data presented herein for Chloroquine serve as a robust starting point for researchers to design and optimize experiments with this compound, which is presumed to share a similar mechanism of action as a lysosomotropic agent.

Mechanism of Action: A Lysosomotropic Agent

This compound, like Chloroquine, is expected to function as a weak base that readily permeates cell membranes in its unprotonated state.[6] Upon entering acidic intracellular compartments such as lysosomes, endosomes, and Golgi vesicles, the compound becomes protonated.[6][7] This protonation traps the molecule within these organelles, leading to its accumulation and a subsequent increase in the intra-organellar pH.[6][7]

The elevation of lysosomal pH has several downstream consequences:

-

Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases are pH-sensitive and require an acidic environment for optimal activity. The alkalinization of lysosomes by Chloroquine (and presumably this compound) impairs their enzymatic function, leading to the accumulation of undigested cellular cargo.[7][8]

-

Inhibition of Autophagy: Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded. Chloroquine is a widely used inhibitor of autophagy that acts at this late stage by impairing the fusion of autophagosomes with lysosomes.[4][8][9][10] This blockage of the autophagic flux results in the accumulation of autophagosomes within the cell.[8][9]

-

Disruption of Endosomal Trafficking: The proper acidification of endosomes is crucial for various cellular processes, including the entry of some viruses into the cell. By neutralizing the pH of these vesicles, Chloroquine can interfere with viral replication.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the presumed mechanism of action of this compound based on Chloroquine and a general workflow for its investigation in cell culture.

Caption: Mechanism of this compound as a lysosomotropic agent.

Caption: General experimental workflow for studying this compound.

Data Presentation: Efficacy of Chloroquine in Cell Culture

The following tables summarize quantitative data for Chloroquine, which can be used as a reference for designing experiments with this compound.

Table 1: Effective Concentrations of Chloroquine for Autophagy Inhibition

| Cell Line | Concentration (µM) | Incubation Time | Readout | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 | 24 hours | Inhibition of AVO formation, accumulation of LC3-II | [11] |

| Human Microvascular Endothelial Cells (HMEC-1) | 1, 10, 30 | 24 hours | Increased LysoTracker intensity, LC3-positive structures | [9] |

| Human Osteosarcoma (U2OS) | 50, 100 | 5 and 24 hours | Accumulation of LC3, blockage of autophagic flux | [12] |

| Human Cervical Cancer (HeLa) | 100 | 5 hours | Blockage of autophagosome-lysosome fusion | [12] |

| Human Hepatocellular Carcinoma (HepG2) | 60 | 24 hours | Accumulation of LC3B-II, upregulation of p62 | [8] |

Table 2: Cytotoxic Concentrations of Chloroquine

| Cell Line | IC50 / Effective Concentration (µM) | Incubation Time | Effect | Reference |

| Human Lung Carcinoma (A549) | 0.25 - 32 | 24 - 72 hours | Growth inhibition | [13] |

| Human Lung Carcinoma (A549) | 64 - 128 | 24 hours | Apoptosis | [13] |

| Human Lung Carcinoma (A549) | 32 - 128 | 48 - 72 hours | Necrosis | [13] |

| Murine Macrophages (RAW 264.7) | ~57 (IC50) | 8 hours | Decreased cell viability | [11] |

| Human Glioblastoma (A172) | Not specified (concentration-dependent) | Not specified | Apoptotic cell death | [14] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of a lysosomotropic agent like Chloroquine. These should be adapted and optimized for this compound.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically a solid.[3] Reconstitute the lyophilized powder in a suitable solvent. Given its enhanced solubility in polar solvents, sterile water or dimethyl sulfoxide (DMSO) are good starting points.[1] For a stock solution in water, filter-sterilize the solution using a 0.2 µm syringe filter.

-

Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light. When diluted in cell culture medium, the stability of this compound may be pH-dependent.[1]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., medium with DMSO if used as a solvent).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Assessment of Autophagic Flux by Western Blotting for LC3 and p62

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels indicate an inhibition of autophagic flux.[11][12]

Protocol 4: Visualization of Acidic Vesicular Organelles (AVOs) with Acridine Orange Staining

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at the desired concentration and for the appropriate duration.

-

Staining:

-

Remove the culture medium and wash the cells with PBS.

-

Stain the cells with 1 µg/mL Acridine Orange in serum-free medium for 15 minutes at 37°C.

-

-

Washing: Wash the cells with PBS to remove excess stain.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. In Acridine Orange-stained cells, the cytoplasm and nucleus fluoresce bright green, while acidic compartments (autolysosomes) fluoresce bright red or orange.[11]

-

Analysis: An increase in the intensity and number of red fluorescent vesicles suggests an accumulation of AVOs, which can be indicative of autophagy induction. However, with a lysosomotropic agent, this may be followed by a decrease as the lysosomes are neutralized.

Protocol 5: Monitoring Lysosomal pH with LysoTracker Staining

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for live-cell imaging. Treat the cells with this compound.

-

Staining: Add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.

-

Imaging: Visualize the stained lysosomes in live cells using a fluorescence or confocal microscope.

-

Analysis: An increase in LysoTracker fluorescence can indicate an expansion of the acidic lysosomal compartment.[9] However, at higher concentrations or longer incubation times, a decrease in fluorescence may be observed due to the neutralization of the lysosomal pH by the compound.[9]

Conclusion

This compound is a compound of interest with a likely mechanism of action similar to its well-studied parent, Chloroquine. For researchers investigating its effects in cell culture, the provided application notes and protocols for Chloroquine offer a solid foundation. It is crucial to empirically determine the optimal concentrations and incubation times for this compound in the specific cell system being studied, as its modified chemical properties may alter its potency and kinetics. Careful experimental design, including appropriate controls, will be essential to accurately characterize the cellular effects of this Chloroquine derivative.

References

- 1. Buy this compound | 68121-48-2 [smolecule.com]

- 2. Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 68121-48-2 | TCA12148 | Biosynth [biosynth.com]

- 6. Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress, Proton Fluxes, and Chloroquine/Hydroxychloroquine Treatment for COVID-19 [mdpi.com]

- 8. Blocking autophagy with chloroquine aggravates lipid accumulation and reduces intracellular energy synthesis in hepatocellular carcinoma cells, both contributing to its anti-proliferative effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. wilhelm-lab.com [wilhelm-lab.com]

- 12. karger.com [karger.com]

- 13. Chloroquine-induced nitric oxide increase and cell death is dependent on cellular GSH depletion in A172 human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroquine | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

Application of Chloroquine N-oxide in Lysosomal Research: A Review of Current Knowledge

Despite significant interest in the lysosomotropic properties of Chloroquine (CQ), a comprehensive body of research detailing the specific applications of its major oxidative metabolite, Chloroquine N-oxide, in lysosomal research is not yet established. Current scientific literature primarily focuses on the synthesis, characterization, and potential antimalarial or antiviral activities of this compound, with limited to no direct investigation into its effects on lysosomal function.

This compound is recognized as a primary product of the oxidative degradation of Chloroquine.[1][2][3] Its synthesis has been well-documented, often involving the oxidation of Chloroquine using agents like m-Chloroperoxybenzoic acid (m-CPBA).[2] While this metabolite shares a structural similarity to its parent compound, its distinct pharmacological properties are still under exploration.[4] Some studies have suggested its potential as a kinase inhibitor with anticancer properties, but these investigations have not delved into its specific interactions with lysosomes.[5]

In contrast, the parent compound, Chloroquine, is a well-established tool in lysosomal research. As a weak base, Chloroquine accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH.[6][7][8] This disruption of the acidic milieu inhibits the activity of lysosomal hydrolases and impairs the fusion of autophagosomes with lysosomes, effectively blocking the autophagic flux.[6][9] This mechanism of action has made Chloroquine a widely used agent for studying autophagy and lysosomal function.

Given the absence of direct experimental data on this compound's effects on lysosomes, this document will provide an overview of the established applications and protocols for Chloroquine as a reference point for potential future investigations into its N-oxide metabolite. Researchers interested in this compound are encouraged to adapt and validate these methodologies to characterize its specific lysosomal activities.

Chloroquine: A Tool for Lysosomal Research

The following sections detail the established applications and experimental protocols for Chloroquine in the context of lysosomal research. These can serve as a foundational guide for designing experiments to investigate the potential lysosomotropic effects of this compound.

Table 1: Effects of Chloroquine on Lysosomal Function

| Parameter | Effect of Chloroquine | Typical Concentration Range | Cell Type Examples | Reference |

| Lysosomal pH | Increase (alkalinization) | 10 - 100 µM | Human glioblastoma cells, Fibroblasts | [7][10] |

| Autophagic Flux | Inhibition (blockade of autophagosome-lysosome fusion) | 10 - 50 µM | Endothelial cells, Glioma cells | [6][10] |

| Lysosomal Enzyme Activity | Inhibition (due to increased pH) | 25 - 100 µM | Fibroblasts, Glioma cells | [10] |

| Lysosomal Membrane Permeabilization | Induction at higher concentrations | > 75 µM | Glioma cells | [10] |

Experimental Protocols with Chloroquine

The following are generalized protocols that are commonly used to study the effects of Chloroquine on lysosomes. These would need to be optimized for specific cell types and experimental conditions when investigating this compound.

Protocol 1: Measurement of Lysosomal pH